![molecular formula C18H18O3 B3051091 (2E)-1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 30929-45-4](/img/structure/B3051091.png)
(2E)-1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chemical compound that belongs to the family of chalcones. Chalcones are a class of organic compounds that have been found to exhibit a wide range of biological activities, such as anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties.
Scientific Research Applications
Antimalarial Activity
- The compound "(E) – 1 – (4 – aminophenyl) – 3 – (2,3 – dimethoxyphenyl) prop – 2 – en – 1 – one," a chalcone derivative similar to "(2E)-1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one," has shown significant antiplasmodial activity. It acts by inhibiting hemozoin formation and increasing the number of stomatocytes, offering a potential pathway for developing new antimalarial agents (Wijayanti et al., 2018).
Neuroprotective and Neurotrophic Effects
- Phenylbutenoid dimers isolated from "Zingiber purpureum," which share structural similarities with the compound , have exhibited neurotrophic effects in vitro and in vivo. These compounds have shown promise in promoting neurite sprouting, enhancing hippocampal neurogenesis, and offering potential therapeutic benefits for depression and dementia (Matsui et al., 2012).
- A novel bioactive compound isolated from "Celastrus paniculatus" seeds, with a structure similar to "(2E)-1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one," demonstrated significant neuroprotective properties against ketamine-induced cognitive deficits, hinting at its potential for treating schizophrenia and related cognitive disorders (Chintha & Wudayagiri, 2021).
Anti-inflammatory and Analgesic Properties
- The anti-inflammatory and analgesic activities of various chalcone derivatives have been investigated, with findings suggesting that compounds with structural similarities to "(2E)-1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one" possess significant potential in treating inflammatory conditions and pain. These studies underscore the therapeutic relevance of chalcone derivatives in developing new anti-inflammatory and analgesic agents (Okunrobo et al., 2006).
properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-4-6-14(7-5-13)8-11-17(19)16-10-9-15(20-2)12-18(16)21-3/h4-12H,1-3H3/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNVFNZPTFAPJZ-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.